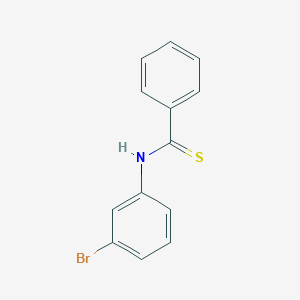

N-(3-bromophenyl)benzenecarbothioamide

Description

N-(3-bromophenyl)benzenecarbothioamide is a thioamide derivative featuring a benzene ring linked via a thioamide (–CS–NH–) group to a 3-bromophenyl substituent. Its molecular formula is C₁₃H₁₀BrNS, with a molecular weight of 292.19 g/mol. Thioamides are sulfur-containing analogs of carboxamides, where the oxygen atom in the carbonyl group is replaced by sulfur. This substitution significantly alters electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C13H10BrNS |

|---|---|

Molecular Weight |

292.2g/mol |

IUPAC Name |

N-(3-bromophenyl)benzenecarboximidothioic acid |

InChI |

InChI=1S/C13H10BrNS/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16) |

InChI Key |

DQIBURKPDLYFOY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=S)NC2=CC(=CC=C2)Br |

Isomeric SMILES |

C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)Br)S |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compound for Comparison: N-(3-bromophenyl)-1-hydroxynaphthalene-2-carboxamide

- Molecular Formula: C₁₇H₁₂BrNO₂

- Molecular Weight : 342.19 g/mol

- Functional Groups : Carboxamide (–CONH–), hydroxyl (–OH), naphthalene core, and 3-bromophenyl substituent .

| Property | N-(3-bromophenyl)benzenecarbothioamide | N-(3-bromophenyl)-1-hydroxynaphthalene-2-carboxamide |

|---|---|---|

| Aromatic System | Benzene | Naphthalene (fused rings) |

| Functional Groups | Thioamide (–CSNH–) | Carboxamide (–CONH–), hydroxyl (–OH) |

| Molecular Weight | 292.19 g/mol | 342.19 g/mol |

| Polarity | Moderate (due to S atom) | High (due to –OH and –CONH–) |

| Solubility | Lower in polar solvents | Higher in polar solvents (e.g., ethanol, DMSO) |

Key Differences :

Functional Groups: The hydroxyl group in the carboxamide derivative enhances hydrogen-bonding capacity, improving solubility in polar solvents. In contrast, the thioamide’s sulfur atom reduces polarity, favoring solubility in nonpolar media.

Reactivity: Thioamides are more susceptible to nucleophilic attack due to the weaker C=S bond (vs.

Electronic and Steric Effects

- Bromine Position : Both compounds feature a bromine atom at the meta position on the phenyl ring, which induces electron-withdrawing effects. However, steric hindrance may vary slightly due to differences in the spatial arrangement of the aromatic cores.

- Electronic Density : The thioamide’s sulfur atom donates less electron density to the aromatic system compared to the carboxamide’s oxygen, altering resonance stabilization and charge distribution.

Other Structural Analogs (Mentioned in )

5-(Dipropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid : Features a sulfonamide group and carboxylic acid, offering high acidity and solubility.

2-Methoxy-4-(4-methylphenyl)-6-(2-thienyl)nicotinonitrile: Contains a nitrile and thiophene, enhancing electronic diversity for optoelectronic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.